molecular formula C11H22ClN3O3 B3091596 (S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride CAS No. 1217841-04-7

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3091596
CAS No.: 1217841-04-7
M. Wt: 279.76 g/mol
InChI Key: GYZBGDIBGDZKLS-QRPNPIFTSA-N
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Description

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, particularly due to their biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
  • tert-Butyl 2-(ethylcarbamoyl)piperazine-1-carboxylate
  • tert-Butyl 2-(propylcarbamoyl)piperazine-1-carboxylate

Uniqueness

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its biological activity and applications .

Biological Activity

(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse applications in pharmaceuticals and biological research.

  • IUPAC Name : tert-butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride
  • CAS Number : 1217841-04-7
  • Molecular Formula : C₁₁H₂₂ClN₃O₃
  • Molecular Weight : 279.76 g/mol

Synthesis

The synthesis typically involves the reaction of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate with hydrochloric acid. Common solvents used include dichloromethane or ethanol, and the reaction may be performed at room temperature or under reflux conditions. Advances in industrial production have explored continuous flow reactors and microwave-assisted synthesis for improved efficiency and yield.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or activate signaling pathways, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against various microbial strains.
  • Anticancer Effects : Research indicates possible cytotoxic effects on cancer cell lines.

In Vitro Studies

Recent studies have investigated the compound's protective effects on astrocytes against amyloid-beta peptide (Aβ) toxicity, which is relevant in Alzheimer's disease research. The compound demonstrated a moderate protective effect by reducing TNF-α levels and oxidative stress markers in treated cells .

In Vivo Studies

In animal models, this compound was evaluated for its ability to inhibit amyloidogenesis. Although some protective effects were observed, the overall efficacy compared to established treatments like galantamine was limited, suggesting further optimization is necessary for enhanced bioavailability in the central nervous system .

Case Studies

StudyFindings
Study on AstrocytesShowed reduction in cell death due to Aβ toxicity when treated with the compoundIndicates potential neuroprotective effects
In Vivo ModelModerate effects on β-secretase activity and oxidative stress markersSuggests need for further research on bioavailability and efficacy

Applications in Medicine and Industry

This compound has potential applications across various fields:

  • Pharmaceutical Development : As a lead compound for developing drugs targeting neurodegenerative diseases.
  • Material Science : Utilized in synthesizing new materials and catalysts due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZBGDIBGDZKLS-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662702
Record name tert-Butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217841-04-7
Record name tert-Butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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